molecular formula C24H23NO6 B2901310 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid CAS No. 2490401-41-5

1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid

Cat. No. B2901310
CAS RN: 2490401-41-5
M. Wt: 421.449
InChI Key: UGDZDRLLBRAUKT-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane] structure is a type of spirocyclic compound, which are often found in natural products and drugs. The carboxylic acid group is a common functional group that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic and spirocyclic systems. These ring systems can significantly influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis. The carboxylic acid group can undergo typical acid-base reactions, and can also form amides, esters, and anhydrides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carboxylic acid could allow for hydrogen bonding, influencing its solubility and melting point .

Mechanism of Action

Without specific biological or pharmacological data, it’s not possible to determine the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical, appropriate safety precautions should be taken when handling this compound. Without specific toxicity data, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

Future research could explore the potential uses of this compound, particularly if it has any biological or pharmacological activity. Its synthesis could also be optimized, and the influence of its structure on its properties could be further investigated .

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDZDRLLBRAUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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